molecular formula C8H10N2O3 B3375125 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 106838-00-0

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B3375125
CAS No.: 106838-00-0
M. Wt: 182.18 g/mol
InChI Key: RHIRDMLVZNVVAP-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O3. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of three methyl groups and a carboxylic acid group makes this compound unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopropionic acid derivatives with acetoacetic ester in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can be used to introduce halogen atoms into the molecule.

Major Products

Scientific Research Applications

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pyridazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydropyridazine-4-carboxylic acid: Lacks the methyl groups, leading to different chemical reactivity and biological activity.

    2,5-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.

    3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: Absence of methyl groups results in different solubility and reactivity profiles.

Uniqueness

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of three methyl groups, which influence its steric hindrance and electronic distribution. These features make it particularly useful in specific synthetic applications and as a probe in biochemical studies.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,5,6-trimethyl-3-oxopyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-5(2)9-10(3)7(11)6(4)8(12)13/h1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIRDMLVZNVVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 6
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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